tert-Butyl (S)-3-(furan-2-yl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl (S)-3-(furan-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a furan ring attached to the piperazine moiety, with a tert-butyl group protecting the carboxylate functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-3-(furan-2-yl)piperazine-1-carboxylate typically involves the reaction of (S)-3-(furan-2-yl)piperazine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-3-(furan-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
tert-Butyl (S)-3-(furan-2-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-3-(furan-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and piperazine moiety can engage in various binding interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules. The tert-butyl group provides steric protection, enhancing the stability and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carboxylate
- tert-Butyl 4-[2-(furan-2-yl)-2-methoxyethyl]piperazine-1-carboxylate
Uniqueness
tert-Butyl (S)-3-(furan-2-yl)piperazine-1-carboxylate is unique due to its specific stereochemistry and the presence of the furan ring, which imparts distinct chemical and biological properties. The combination of the tert-butyl group and the piperazine moiety also contributes to its stability and reactivity, making it a valuable compound in various research applications.
Properties
CAS No. |
1240587-22-7 |
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Molecular Formula |
C13H20N2O3 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(furan-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-7-6-14-10(9-15)11-5-4-8-17-11/h4-5,8,10,14H,6-7,9H2,1-3H3/t10-/m0/s1 |
InChI Key |
UOVFUSPKXGTOIX-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H](C1)C2=CC=CO2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CO2 |
Origin of Product |
United States |
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